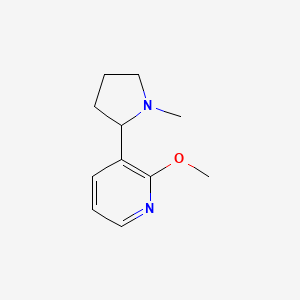
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a triazole ring, and a chloroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the tert-butyl group and the chloroaniline moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Chloroaniline Moiety: The final step involves the coupling of the triazole intermediate with 4-chloroaniline using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aniline derivatives
科学的研究の応用
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloroaniline moiety may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-fluoroaniline
- N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-bromoaniline
- N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-iodoaniline
Uniqueness
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline is unique due to the presence of the chloroaniline moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H19ClN4 |
|---|---|
分子量 |
278.78 g/mol |
IUPAC名 |
N-[2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethyl]-4-chloroaniline |
InChI |
InChI=1S/C14H19ClN4/c1-14(2,3)13-17-12(18-19-13)8-9-16-11-6-4-10(15)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,17,18,19) |
InChIキー |
IMIKMZYADJXFOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


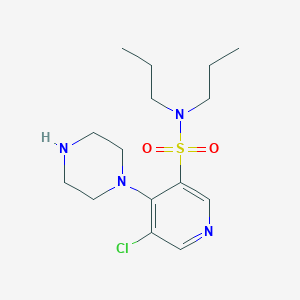
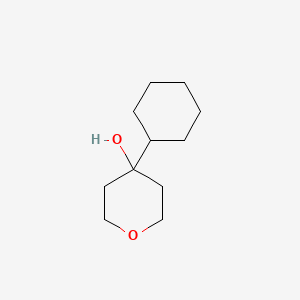
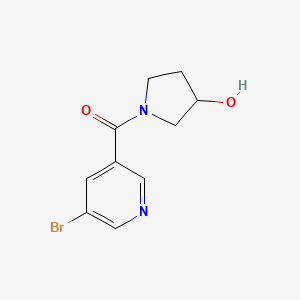


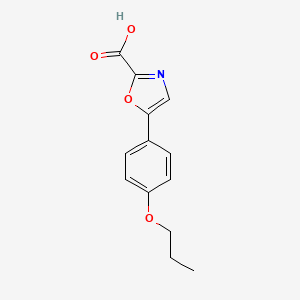
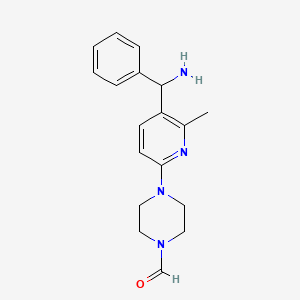
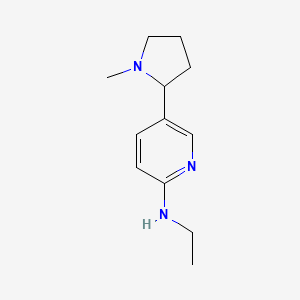
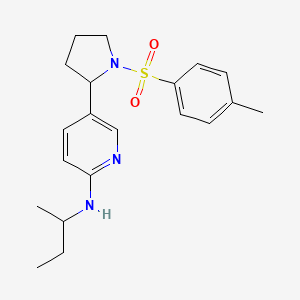

![(8BR,9aS)-tert-butyl 4-oxo-9,9a-dihydro-1H-benzo[e]cyclopropa[c]indole-2(4H)-carboxylate](/img/structure/B11803262.png)


